![molecular formula C18H18N2O2S B2380513 N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 873562-46-0](/img/structure/B2380513.png)
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenyl and methylsulfanyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve the use of phenylation reagents under specific conditions.
Addition of the Methylsulfanyl Group: This can be done using methylsulfanyl reagents in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl and methylsulfanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and interaction with molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interaction with Receptors: Modulating signal transduction pathways.
Influence on Cellular Processes: Affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Include derivatives with different substituents on the phenyl or pyrrolidine rings.
Uniqueness: The presence of the methylsulfanyl group and the specific arrangement of functional groups contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry.
Biological Activity
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring and subsequent functionalization to attach various aromatic groups. Optimal reaction conditions are crucial for achieving high yields and purity.
Key Chemical Properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H22N4O3S |
Molecular Weight | 374.47 g/mol |
CAS Number | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate key biochemical pathways associated with disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in certain cancer types.
Cell Line IC50 (μM) MCF-7 (Breast) 25.4 A549 (Lung) 30.7 HeLa (Cervical) 22.8 - Antimicrobial Testing : The compound was tested against a range of bacterial strains, showing effective inhibition at concentrations lower than those required for many standard antibiotics.
Comparative Analysis
When compared to similar compounds, such as other pyrrolidine derivatives and oxadiazole-based molecules, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
Compound Name | Anticancer Activity | Antimicrobial Activity |
---|---|---|
N-[3-(methylsulfanyl)phenyl]-5-oxo... | High | Moderate |
N-{3-[4-methylphenyl]-5-oxo... | Moderate | High |
N-{3-(chlorophenyl)-5-oxo... | Low | High |
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCNIQPUFRJKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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